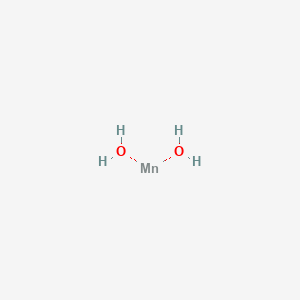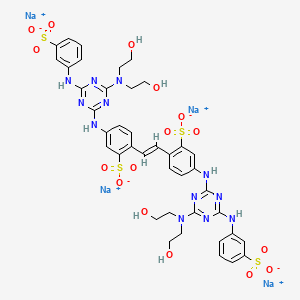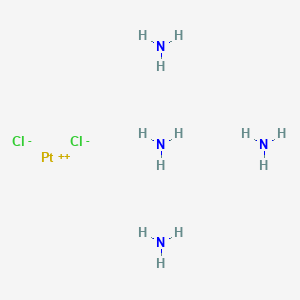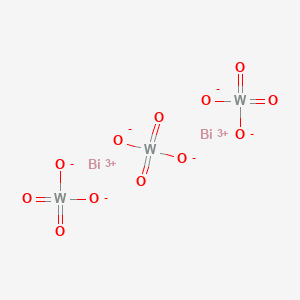
AMMONIUM METATUNGSTATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Metatungstate (AMT) is a Keggin-type polyoxometalate salt with the formula (NH4)6[H2W12O40]·nH2O. It is recognized for its potential applications in various fields, including as a catalyst in fuel cells. The structure of AMT involves a centered eutactic cubic configuration of crystallites, which undergoes progressive hydration leading to lattice expansion depending on the water addition in relation to the Keggin ion, influenced by cation location and hydrogen bonding (Christian & Whittingham, 2008).
Synthesis Analysis
A new method for the preparation of pure AMT involves a coupling process of neutralization–nanofiltration–crystallization, offering advantages such as a simple technological process, short production cycle, lower environmental pollution, and high-quality AMT crystals. Optimal conditions include a neutralization temperature of 80–95°C and a pH value of 2.0–3.5 (Liu, Xu, & Zhou, 2004).
Molecular Structure Analysis
AMT's dehydrated salt comprises crystallites in various unit cells in a cubic configuration. The structural hypothesis, supported by electron diffraction and synchrotron powder X-ray diffraction, suggests that the structure's variability is due to the varied orientations of the Keggin ions (Christian & Whittingham, 2008).
Chemical Reactions and Properties
AMT undergoes several thermal decomposition steps in inert atmospheres, involving the release of crystal water, formation of an amorphous phase, and transformation into hexagonal and then more stable m-WO3. In air, the decomposition leads to the ignition of as-formed NH3 and the formation of nitrous oxides as combustion products, highlighting the difference from ammonium paratungstate (APT) in terms of NH3 evolution (Hunyadi, Sajó, & Szilágyi, 2014).
Physical Properties Analysis
The physical properties of AMT, such as morphology and particle size, significantly affect its application as a precursor for catalysts like tungsten carbide (WC). The airflow and centrifugal spray drying methods are used to prepare AMT microspheres with distinct morphologies, where solution concentration is a critical factor affecting particle size (Wei-min, 2008).
Chemical Properties Analysis
The chemical properties of AMT, particularly its interaction with microwave radiation, have been explored. It is observed that AMT interacts with 2.45-GHz microwave radiation, resulting in the partial loss of crystalline water and partial dissolution in the released water, indicating potential avenues for novel processing methods (Pfeifer, Badaljan, Tekula-Buxbaum, & Vadasdi, 1993).
Aplicaciones Científicas De Investigación
1. Thermal Decomposition Studies
- Application Summary: AMT is used in the study of its thermal decomposition in air and nitrogen atmospheres . This is important as the thermal behavior of AMT is similar to ammonium paratungstate (APT), a starting material of tungsten manufacture .
- Methods and Procedures: The structure and morphology of AMT were investigated using SEM, FTIR, XRD, and TG/DTA-MS . The thermal decomposition involved several steps in an inert atmosphere .
- Results: The thermal decomposition of AMT involved several steps: release of crystal water, formation of an amorphous phase, formation of hexagonal WO3, and transformation into the more stable m-WO3 .
2. Catalyst Preparation
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
3. Transistor Fabrication
- Application Summary: AMT can be used as a precursor to synthesize hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition method .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
4. Hydrogenolysis of Cellulose
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
5. Hydroisomerization of n-Alkanes
- Application Summary: AMT can be used to synthesize reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
6. Preparation of Polyoxometalates
- Application Summary: AMT is used as a precursor to a variety of Polyoxometalates (POMs) .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
7. Preparation of Tungsten Oxide Nanostructures
- Application Summary: AMT is the most water-soluble ammonium tungstate and is widely used to prepare various tungsten oxide nanostructures by annealing .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
8. Catalyst for Reduction of NOx
- Application Summary: AMT is used as a starting material to prepare catalysts for the reduction of NOx .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
9. Fuel Cell Catalyst
Safety And Hazards
Direcciones Futuras
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
Propiedades
Número CAS |
12028-48-7 |
|---|---|
Nombre del producto |
AMMONIUM METATUNGSTATE |
Fórmula molecular |
H26N6O40W12 |
Peso molecular |
2956.3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



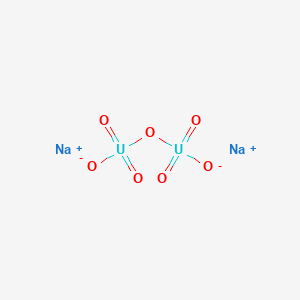
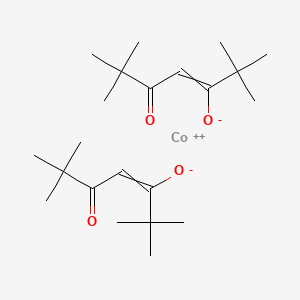
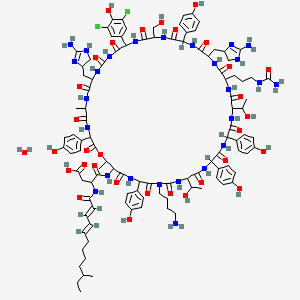
![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)
